molecular formula C24H27N5O2S B2834431 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 1251615-56-1

2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2834431
CAS No.: 1251615-56-1
M. Wt: 449.57
InChI Key: VXWBXBDQENBNOD-UHFFFAOYSA-N
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Description

2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of functional groups, including a methoxybenzyl group, a piperidinylsulfonyl group, and an oxadiazole ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-methoxybenzyl chloride with piperidine to form 4-methoxybenzylpiperidine. This intermediate is then reacted with sulfonyl chloride to introduce the piperidin-1-ylsulfonyl group. The final step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as ultrasound-promoted reactions and two-phase systems can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The piperidin-1-ylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .

Mechanism of Action

The mechanism of action of 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide stands out due to its unique combination of functional groups and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-18-3-5-19(6-4-18)27-23(30)16-32-24-15-22(25-17-26-24)29-13-11-28(12-14-29)20-7-9-21(31-2)10-8-20/h3-10,15,17H,11-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWBXBDQENBNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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